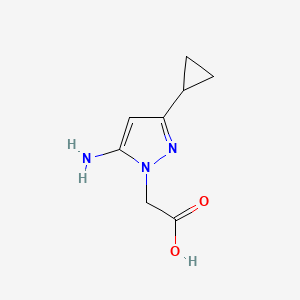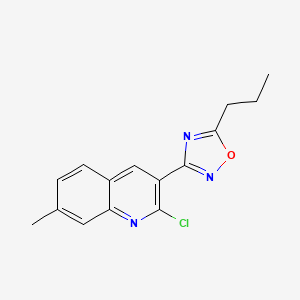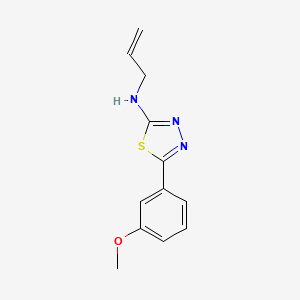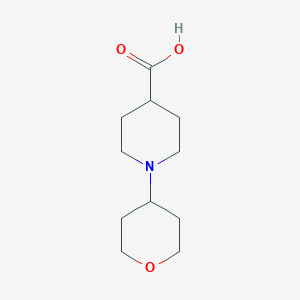
(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid" is a derivative of the pyrazole class, which is known for its diverse range of biological activities. Pyrazole derivatives are often explored for their potential pharmaceutical applications due to their structural similarity to the adenine part of ATP, making them interesting targets for drug design.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex and sensitive to reaction conditions. For instance, the reaction of a related compound, 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, did not yield the expected product but instead formed an alternative cyclic imide product. This reaction was sensitive to the nature of the reagents and the acidity of the medium, which could lead to a variety of bicyclic heterocycles from a single starting material .
Another synthesis approach involved a multi-component reaction using 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid in an ionic liquid solvent. This method provided excellent yields in a short time with a simple work-up procedure and minimal environmental impact .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as NMR and X-ray crystallography. For example, the unexpected cyclic imide product mentioned earlier was fully characterized by these methods . Similarly, the molecular and crystal structure of a complex pyrazole derivative was established by X-ray diffraction analysis .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. Cyanoacetylation of 5-aminopyrazole with cyanoacetic acid and acetic anhydride followed by cyclization with POCl3 can yield chloro-pyrazolo[3,4-d]pyrimidine derivatives. Reactions with hydrazine and arylhydrazines can produce hydrazinyls and their oxidized azo products . Another reaction involving 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols in boiling acetic acid leads to the formation of hexahydropyrazolo[1,5-a]quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their substitution patterns. The tautomeric forms of the bicyclic products in solution can vary, which may influence their physical properties such as solubility and stability . The environmental friendliness of the synthesis method, as seen in the ionic liquid-based reaction, can also be considered a chemical property, as it reflects the compound's impact on the environment .
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The cyclisation of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids leads to the formation of interesting bicyclic heterocycles from the single starting material. These outcomes are highly sensitive to the nature of the reagents used and the reaction medium's acidity. The major tautomeric forms of the bicyclic products in solution vary according to their substitution pattern, demonstrating the compound's flexibility in heterocyclic synthesis (Smyth et al., 2007).
Anticancer Properties
The synthesis of quadracyclic regioisomers from ethyl 5-amino-1H-pyrazole-4-carboxylate and (7-chloro-4-oxo-chroman-3-yl)-oxo-acetic acid ethyl ester, and subsequent screening for in vitro antiproliferative activity, has revealed that certain derivative compounds exhibit superior anticancer properties compared to paclitaxel, a widely used anticancer agent (Jose, 2017).
Bioactive Molecule Development
The condensation reactions of 5-amino-4-cyano-3-substituted-1H-pyrazole with enaminones lead to the creation of bioactive molecules like 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines, which exhibit moderate herbicidal activity. The structural characterization and bioassay tests highlight the potential of these compounds in agricultural applications (Wen et al., 2005).
In Vitro Antitumor Activity
Silver complexes based on phosphanes and ester derivatives of Bis(pyrazol-1-yl)acetate ligands have shown significant in vitro antitumor activity. These complexes are more effective than cisplatin in human cancer cell lines and are especially effective against aggressive and resistant human small-cell lung carcinoma (SCLC) cells. Mechanistic studies suggest that these complexes accumulate in cancer cells and selectively target Thioredoxin (TrxR), leading to cancer cell death through apoptosis (Pellei et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-7-3-6(5-1-2-5)10-11(7)4-8(12)13/h3,5H,1-2,4,9H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMDYHOPKOCXIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)









![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)